molecular formula C8H9F2IN2O2 B2413314 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-71-8

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid

Cat. No.: B2413314
CAS No.: 1946818-71-8
M. Wt: 330.073
InChI Key: SBLNQTDXGMKFND-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C7H7F2IN2O2. This compound is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves several steps, including the introduction of functional groups and their subsequent transformations. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and iodine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes, disruption of cellular processes, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Trifluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
  • 3-[5-(Difluoromethyl)-4-bromo-3-methylpyrazol-1-yl]propanoic acid
  • 3-[5-(Difluoromethyl)-4-iodo-3-ethylpyrazol-1-yl]propanoic acid

Uniqueness

3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is unique due to the presence of both difluoromethyl and iodine substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-4-6(11)7(8(9)10)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLNQTDXGMKFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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